1,3,5-Octatriene

Description

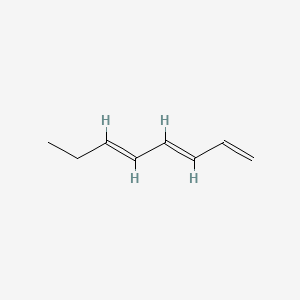

Structure

3D Structure

Properties

CAS No. |

40087-61-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.183 |

IUPAC Name |

(3E,5E)-octa-1,3,5-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6+ |

SMILES |

CCC=CC=CC=C |

Purity |

90% min. |

Synonyms |

1,3Z,5E-Octatriene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,5 Octatriene and Its Derivatives

Stereoselective and Regioselective Synthesis of 1,3,5-Octatriene Isomers

The creation of specific isomers of this compound requires methods that can control the geometry of the three double bonds. Modern synthetic chemistry has provided a toolkit of reactions that offer high levels of stereoselectivity and regioselectivity, which are crucial for targeting desired molecular architectures.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering efficient and selective pathways to conjugated trienes. Catalysts based on palladium, ruthenium, and other metals have been developed to mediate the formation of the this compound backbone through various mechanisms.

Palladium catalysts are highly effective in mediating cross-coupling reactions to form C(sp²)–C(sp²) bonds, a key step in constructing conjugated systems like this compound. uwindsor.ca These reactions often involve the coupling of an organometallic reagent with an organic halide or triflate. A notable strategy involves the palladium-catalyzed dimerization of 1-buten-3-yne, which, in the presence of palladium acetate, can yield a dimerization product, 1,3,7-octatriene-5-yne. researchgate.net

A more recent and highly selective method is the oxidative cross-coupling of two different allene (B1206475) molecules. nih.gov This approach enables the synthesis of functionalized branched trienes, known as dendralenes. The reaction proceeds through the selective activation of an allenic C-H bond, facilitated by a directing olefin group within one of the allene substrates. This forms a vinylpalladium intermediate that subsequently reacts with a second, less substituted allene. The process culminates in a new C(sp²)–C(sp²) bond, forming the triene structure without the need for pre-functionalized organometallic or halogenated precursors. nih.gov

Table 1: Palladium-Catalyzed Allene-Allene Cross-Coupling Reaction conditions: allene 1 (0.1 mmol), allene 2 (1.5 equiv), Pd catalyst (5 mol %), and oxidant (1.2 equiv) in solvent at 60 °C for 16 h. Data sourced from research on dendralene synthesis. nih.gov

| Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Benzoquinone (BQ) | 1,2-Dichloroethane (DCE) | 78 |

| Pd(TFA)₂ | Benzoquinone (BQ) | 1,2-Dichloroethane (DCE) | 65 |

| Pd(acac)₂ | Benzoquinone (BQ) | 1,2-Dichloroethane (DCE) | 55 |

| Pd(OAc)₂ | 2,6-Dimethyl-p-benzoquinone (DMBQ) | 1,2-Dichloroethane (DCE) | 43 |

| Pd(OAc)₂ | Benzoquinone (BQ) | Toluene | 52 |

Ruthenium complexes are powerful catalysts for the isomerization of alkynes to conjugated dienes, which are key precursors for triene synthesis. researchgate.net A prominent catalyst for this transformation is Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂, often denoted as Ru(η⁶-cot)(η²-dmfm)₂. researchgate.netresearchgate.netnih.gov This complex can catalyze a formal [4+2] cycloaddition where an alkyne first isomerizes into a conjugated diene. This newly formed diene can then undergo a Diels-Alder reaction with an electron-deficient alkene. researchgate.netnii.ac.jp

The catalytic cycle involves the isomerization of an alkyne into a 1,3-diene, which remains coordinated to the ruthenium center. This diene is then perfectly positioned to react with another unsaturated partner, providing a pathway to more complex structures that can contain a triene moiety. While not a direct synthesis of linear this compound, this methodology is fundamental for generating the conjugated diene core from simple alkyne starting materials, which can be further elaborated into octatriene derivatives.

Besides palladium and ruthenium, other transition metals, such as cobalt and iron, are also employed in the synthesis of cyclic structures incorporating triene systems. acs.org Cobalt(I) catalysts, for instance, have been utilized in the [4π+2π] cycloaddition of 1,2-dienes (allenes) to 1,3,5-cyclooctatriene (B161208). mdpi.comresearchgate.net This reaction yields tricyclic compounds, demonstrating the utility of cobalt in forming complex scaffolds from triene substrates. mdpi.com

Iron-mediated [6+2] cycloadditions of 1,3,5-cycloheptatriene with alkenes or alkynes also represent an important class of reactions for constructing eight-membered rings. acs.org These transition metal-mediated cycloadditions are versatile tools for the simultaneous formation of multiple carbon-carbon bonds, providing access to a wide variety of cyclic compounds containing conjugated triene systems. acs.org

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. dalalinstitute.comlibretexts.org Its high reliability and the fixed location of the resulting double bond make it an excellent choice for the stereoselective synthesis of conjugated trienes. To construct a 1,3,5-triene, a conjugated phosphonium (B103445) ylide can be reacted with a conjugated aldehyde, or vice-versa.

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is highly dependent on the nature of the ylide. encyclopedia.pub

Non-stabilized ylides (where the R group on the carbanion is alkyl) typically lead to the formation of Z-alkenes. This is a result of kinetic control, where the initial cycloaddition to form the oxaphosphatane intermediate is irreversible and proceeds through a sterically favored transition state. pitt.edu

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally produce E-alkenes. In this case, the reaction is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphatane intermediate. encyclopedia.pub

This predictability allows for the targeted synthesis of specific stereoisomers of this compound and its derivatives.

Table 2: Stereoselectivity in the Wittig Reaction General trends in alkene geometry based on ylide structure. encyclopedia.pub

| Ylide Type | R Group on Ylide | Typical Major Product |

|---|---|---|

| Non-stabilized | Alkyl, H | Z-alkene |

| Semi-stabilized | Aryl, Vinyl | Mixture of E/Z-alkenes |

| Stabilized | -COOR, -COR, -CN | E-alkene |

Nature provides inspiration for the synthesis of complex molecules through highly selective enzymatic processes. carlsbergfondet.dk Biomimetic synthesis attempts to replicate these biological pathways in the laboratory. nih.gov While a direct enzymatic synthesis of this compound is not commonly cited, the principles of enzyme-mediated reactions are applied to create complex structures containing polyene frameworks.

For example, the proposed biosynthesis of natural products like balsaminone A and ellagic acid involves the oxidative dimerization of phenolic precursors by laccase enzymes. beilstein-journals.org This type of phenolic coupling showcases how enzymes can facilitate the formation of complex structures through single-electron transfer mechanisms. Similarly, the biosynthesis of certain meroterpenoids is proposed to occur through enzyme-catalyzed cycloaddition reactions, such as the hetero-Diels-Alder pathway. nih.gov These biocatalytic and biomimetic approaches offer advantages in terms of environmental sustainability, using mild reaction conditions and often achieving high levels of selectivity. nih.gov

Catalytic Approaches in this compound Synthesis

Synthesis of Halogenated and Substituted Octatriene Derivatives

The functionalization of the this compound backbone through the introduction of halogen atoms or various substituent groups is a key area of research for modifying its chemical properties and reactivity. Methodologies have been developed that allow for the targeted synthesis of these derivatives, often employing classic organic reactions adapted for the specific challenges of conjugated systems.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms into the octatriene structure can be achieved through various methods, including the halogenation of acetylenic precursors. This approach is effective for creating dihalogenated alkene moieties within the conjugated system. Research into the halogenation of acetylenic amino esters, which are structurally related, provides insight into viable synthetic pathways. In these reactions, the triple bond is targeted to form dihalogenated compounds. pnrjournal.com The efficiency of this process is highly dependent on reaction conditions such as temperature, duration, and the presence of a catalyst. pnrjournal.com

For instance, the use of a copper(I) chloride (Cu₂Cl₂) catalyst has been shown to significantly improve product yields and reduce reaction times. pnrjournal.com An increase in temperature can further accelerate the reaction, leading to higher yields in a shorter timeframe. pnrjournal.com While not a direct synthesis of a halogenated this compound, this method highlights a fundamental strategy for producing vicinal dihalide structures on a conjugated backbone.

Table 1: Effect of Reaction Conditions on the Halogenation of an Acetylenic Precursor

| Catalyst | Temperature (°C) | Duration (hours) | Yield (%) |

| None | 20-40 | 10 | Moderate |

| None | 50-60 | 5 | Moderate |

| Cu₂Cl₂ | 18-20 | 4 | 68-70 |

| Cu₂Cl₂ | Higher Temp. | 2 | up to 83 |

Data derived from studies on the halogenation of acetylenic aminoesters, demonstrating principles applicable to triene synthesis. pnrjournal.com

Halogenation can also serve as an intermediate step in more complex syntheses. For example, a synthetic route toward 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde involves the halogenation of a hydroxy compound as a key transformation step. google.com Furthermore, halogenated octatriene derivatives exist in nature; for example, red seaweed is known to produce compounds like (3R,4S)-3-methyl-3,4,8-trichloro-1,5(E),7(E)-octatriene-7-al.

Synthesis of Substituted Derivatives

The synthesis of octatrienes with alkyl, aryl, or other functional groups often relies on carbon-carbon bond-forming reactions. The Wittig reaction is a particularly powerful tool for the stereoselective formation of the double bonds that constitute the triene system. researchgate.net This reaction allows for the controlled synthesis of specific cis/trans isomers of substituted octatrienes. researchgate.net A new procedure for preparing natural alkatrienes, such as fucoserratene (B148878) and 1,3,5-undecatrienes, was developed where the key step is the stereoselective formation of double bonds via the Wittig reaction, starting from (E)-4,4-dimethoxy-2-butenal. researchgate.net

Another significant method involves the thermal cycloaddition of a cyclobuteno-dienophile with cyclopentadienones. rsc.org Subsequent decarbonylation and electrocyclic ring-opening of the resulting bicyclo[4.2.0]octadiene intermediates provide access to a variety of aryl- and alkyl-substituted cyclo-octa-1,3,5-triene derivatives. rsc.org This methodology has been used to systematically prepare compounds with multiple phenyl and tert-butyl groups. rsc.org

Specific substituted octatrienes have been synthesized through tailored routes. For example, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde can be synthesized via several routes, including one that starts from 4-acetoxy-2-methyl-2-butene-1-aldehyde. google.com The synthesis of more sterically hindered derivatives, such as 3,4,5-octatriene, bis(1,1-dimethylethyl)-2,2,7,7-tetramethyl-, involves multi-step organic synthesis to introduce the bulky tert-butyl and methyl groups onto the octatriene backbone. ontosight.ai

Table 2: Selected Synthetic Methods for Substituted Octatriene Derivatives

| Target Derivative | Key Synthetic Method | Precursors/Reagents | Reference |

| Substituted 1,3,5-Undecatrienes | Wittig Reaction | (E)-4,4-dimethoxy-2-butenal | researchgate.net |

| Aryl- and Alkyl-substituted cyclo-octa-1,3,5-trienes | Thermal Cycloaddition & Ring Opening | Cyclobuteno-dienophile, Cyclopentadienones | rsc.org |

| 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde | Multi-step synthesis including halogenation and elimination | 4-Acetoxy-2-methyl-2-butene-1-aldehyde | google.com |

| bis(1,1-dimethylethyl)-2,2,7,7-tetramethyl-3,4,5-octatriene | Multi-step Organic Synthesis | Not specified | ontosight.ai |

Mechanistic Investigations of 1,3,5 Octatriene Transformations

Pericyclic Reactions of 1,3,5-Octatriene Systems

Pericyclic reactions are a cornerstone of organic chemistry, characterized by their high stereospecificity and concerted nature. msu.edu In octatriene systems, the presence of six π-electrons allows for a variety of these transformations, including sigmatropic rearrangements and electrocyclic reactions, which involve the reorganization of σ and π bonds through a single cyclic transition state. msu.edu

Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. libretexts.orgwikipedia.org These reactions are classified by an order term [i,j], which denotes the distance the bond migrates. wikipedia.org In octatrienes, hydrogen shifts are a common and well-studied class of these rearrangements.

Thermal researchgate.netacs.org-hydrogen shifts are facile pericyclic reactions in conjugated systems like octatrienes. msu.edulibretexts.org These rearrangements are predicted by Woodward-Hoffmann rules to proceed suprafacially, involving a Hückel-topology transition state. wikipedia.org The thermal isomerization of cis,cis-1,3,5-octatriene, for instance, involves researchgate.netresearchgate.net sigmatropic shifts to form cis,cis,cis-2,4,6-octatriene and cis,cis,trans-2,4,6-octatriene. osti.gov

Kinetic studies, particularly the measurement of deuterium (B1214612) kinetic isotope effects (KIEs), provide crucial evidence for the nature of the transition state. Large primary deuterium KIEs are indicative of a transition state where the C-H bond is significantly broken. For the thermal researchgate.netresearchgate.net sigmatropic rearrangements of cis,cis-1,3,5-octatriene, large KIEs (kH/kD) ranging from 6.4 to 7.7 have been observed, which are not strongly dependent on temperature. osti.gov This suggests a transition-state structure with a linear or nearly linear C-H-C geometry. osti.gov In related systems like 7-methyl-1,3,5-octatriene, a large deuterium KIE was also observed and interpreted as evidence for tunneling in the proton-shift reaction. acs.org

| Product | Activation Energy (Ea, kcal/mol) | Log A | Primary Deuterium KIE (kH/kD) |

|---|---|---|---|

| cis,cis,cis-2,4,6-Octatriene | 21.3 | 9.1 | 6.4 - 7.7 |

| cis,cis,trans-2,4,6-Octatriene | 20.2 | Not Reported |

While thermal researchgate.netacs.org-hydrogen shifts are common in conjugated trienes, thermal researchgate.netresearchgate.net-hydrogen shifts are generally not observed. msu.edulibretexts.org However, octatriene isomers can undergo other competing sigmatropic rearrangements. For example, computational studies on 1,3,7-octatriene (B13812992) have investigated the competition between researchgate.netresearchgate.net and acs.orgresearchgate.net sigmatropic shifts. nih.gov Density Functional Theory (DFT), CASSCF, and CASPT2 calculations have been employed to map the potential energy surfaces for these competing pathways. researchgate.netnih.gov These studies found that for the researchgate.netresearchgate.net rearrangement (a Cope rearrangement), both stepwise and concerted pathways exist. nih.gov For the competing acs.orgresearchgate.net sigmatropic rearrangement, calculations revealed multiple stepwise pathways with similar energy barriers. nih.gov The orbital-symmetry forbidden [3s,5s]-sigmatropic shift is typically outcompeted by the allowed [3s,3s]-sigmatropic shift. researchgate.netresearchgate.net

While many sigmatropic reactions proceed thermally, transition metal catalysts can facilitate these rearrangements, often enabling transformations that are otherwise disfavored or require harsh conditions. researchgate.netrsc.org Metal catalysis can proceed through various mechanisms, including the formation of metal-bound intermediates that lower the activation barrier of the rearrangement. rsc.org

For instance, DFT calculations have shown that complexation to a Pd(II) center can be used to manipulate the barriers of competing sigmatropic shifts. researchgate.net Strategically placed substituents on a Pd(II)-complexed system can engage in stereoelectronic effects that select for an otherwise forbidden [3s,5s] shift over the allowed [3s,3s] reaction. researchgate.netresearchgate.net Dirhodium(II) catalysts have also been developed that can promote cascade reactions involving ylide formation followed by a researchgate.nethhrc.ac.in-sigmatropic rearrangement. nih.gov These examples highlight the power of metal catalysis to control the course of pericyclic reactions in complex scaffolds related to octatrienes. rsc.org

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond to close a ring at the expense of a π-bond, or the reverse ring-opening process. msu.edumasterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com

1,3,5-octatrienes are 6π-electron systems. According to the Woodward-Hoffmann rules, their electrocyclic reactions follow predictable stereochemical paths. masterorganicchemistry.com

Thermal Reactions: Under thermal conditions, a 6π-electron system undergoes a disrotatory ring closure. msu.eduhhrc.ac.in In a disrotatory process, the substituents at the termini of the π-system rotate in opposite directions (one clockwise, one counter-clockwise). For example, the thermal cyclization of trans,cis,trans-2,4,6-octatriene proceeds via a disrotatory motion to yield cis-5,6-dimethyl-1,3-cyclohexadiene. msu.edupressbooks.pub This is because the Highest Occupied Molecular Orbital (HOMO) in the ground state (ψ3) has terminal p-orbitals with lobes of the same phase on the same side of the molecule, requiring disrotatory motion for constructive overlap to form the new σ-bond. hhrc.ac.inmasterorganicchemistry.com

Photochemical Reactions: Under photochemical conditions, a 6π-electron system undergoes a conrotatory ring closure. msu.eduhhrc.ac.in In a conrotatory process, the substituents rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com Irradiation with UV light promotes an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), making the former LUMO (ψ4) the new HOMO of the excited state. hhrc.ac.in The symmetry of this new HOMO has terminal p-orbitals with lobes of opposite phase on the same side, necessitating a conrotatory motion to form the σ-bond. masterorganicchemistry.com Consequently, the photochemical ring closure of trans,cis,trans-2,4,6-octatriene is conrotatory. msu.edu Flash photolysis studies of the related 1,3,5-cyclooctatriene (B161208) have shown that it undergoes a reversible electrocyclic ring-opening to form 1,3,5,7-octatetraene (B1254726). acs.org

| Condition | Number of π Electrons | HOMO (Relevant Orbital) | Mode of Rotation |

|---|---|---|---|

| Thermal (Δ) | 6 | ψ₃ | Disrotatory |

| Photochemical (hν) | 6 | ψ₄* | Conrotatory |

Electrocyclic Reactions of this compound and Related Systems

Woodward-Hoffmann Rules and Orbital Symmetry Control in Octatriene Electrocyclizations

The stereochemical outcomes of the electrocyclization of this compound are governed by the principles of orbital symmetry conservation, famously articulated by the Woodward-Hoffmann rules. jove.comwikipedia.orgnumberanalytics.com These rules predict the stereochemistry of pericyclic reactions based on the symmetry of the frontier molecular orbitals (FMOs) of the reacting system. jove.comjove.com For an electrocyclic reaction, the critical orbital is the Highest Occupied Molecular Orbital (HOMO) of the polyene. edu.krdmasterorganicchemistry.comlibretexts.org The course of the reaction, whether it proceeds in a conrotatory or disrotatory fashion, is determined by the symmetry of this HOMO, which in turn is dictated by whether the reaction is initiated by thermal or photochemical means. wikipedia.orgjove.comopenstax.org

In a thermal, ground-state reaction, the electrons of the this compound system, which is a 6π-electron system (where n=1 for the 4n+2 rule), occupy the molecular orbitals in their lowest energy state. wikipedia.orgnumberanalytics.com The HOMO for a 6π system in the ground state (ψ3) is symmetric, meaning the lobes of the p-orbitals at the termini of the conjugated system have the same phase on the same side of the molecule. edu.krdlibretexts.orgscribd.com To achieve a bonding interaction and form the new sigma (σ) bond, the terminal p-orbitals must rotate in a way that allows these in-phase lobes to overlap. edu.krdmasterorganicchemistry.com This is achieved through a disrotatory motion. edu.krdmasterorganicchemistry.comlibretexts.org

Conversely, under photochemical conditions, the absorption of ultraviolet light promotes an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). openstax.orgpressbooks.pub This results in an electronically excited state where the new HOMO (the former LUMO, ψ4*) is asymmetric. jove.comedu.krd In this excited-state HOMO, the terminal p-orbital lobes of like phase are on opposite sides of the molecule. jove.comedu.krd Consequently, to achieve bonding overlap, the orbitals must rotate in the same direction, a process known as conrotatory motion. jove.comedu.krdopenstax.org

The Woodward-Hoffmann rules provide a powerful predictive framework, stating that for a system with 4n+2 π-electrons, thermal electrocyclization is disrotatory, and photochemical electrocyclization is conrotatory. wikipedia.orgnumberanalytics.com This principle of conservation of orbital symmetry dictates that the symmetry of the reactant orbitals must be preserved as they transform into the product orbitals, ensuring a low-energy, concerted reaction pathway. jove.com

Conrotatory vs. Disrotatory Modes of Octatriene Electrocyclization

The electrocyclization of this compound to form a 5,6-disubstituted-1,3-cyclohexadiene is a stereospecific reaction, with the mode of ring closure—either conrotatory or disrotatory—being dictated by the reaction conditions (thermal or photochemical). jove.commsu.edu This stereospecificity is a direct consequence of the orbital symmetry requirements discussed in the Woodward-Hoffmann rules. wikipedia.orgedu.krd

Disrotatory Closure (Thermal Conditions): In a disrotatory process, the terminal p-orbitals of the octatriene rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. numberanalytics.comedu.krd For substituted octatrienes, this mode of cyclization leads to a specific stereoisomer. For instance, the thermal electrocyclization of (2E,4Z,6E)-octatriene proceeds via a disrotatory motion to yield cis-5,6-dimethyl-1,3-cyclohexadiene exclusively. edu.krdyale.edu Similarly, (2E,4Z,6Z)-octatriene under thermal conditions forms only the trans-5,6-dimethyl-1,3-cyclohexadiene. edu.krd This is because the ground-state HOMO of the 6π system is symmetric, and disrotatory movement is required to bring the in-phase lobes together for bonding. edu.krdlibretexts.org

Conrotatory Closure (Photochemical Conditions): Under photochemical conditions, the ring closure is conrotatory, meaning the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise). jove.commsu.edu This is due to the asymmetry of the excited-state HOMO. jove.comedu.krd Consequently, the stereochemical outcome is reversed compared to the thermal reaction. edu.krdopenstax.org For example, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene follows a conrotatory path to produce trans-5,6-dimethyl-1,3-cyclohexadiene. openstax.orgmsu.edu Conversely, irradiating (2E,4Z,6Z)-octatriene leads to the cis-5,6-dimethyl-1,3-cyclohexadiene via a conrotatory closure. edu.krd

The principle of microscopic reversibility applies, meaning the reverse reaction, the electrocyclic ring-opening of a 1,3-cyclohexadiene (B119728) derivative, follows the same stereochemical path as the forward reaction under the same conditions. jove.com For example, the thermal ring-opening of cis-5,6-dimethyl-1,3-cyclohexadiene is a disrotatory process that yields (2E,4Z,6E)-octatriene. yale.edu

| Reactant Isomer | Condition | Mode of Rotation | Product |

|---|---|---|---|

| (2E,4Z,6E)-Octatriene | Thermal (Δ) | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6E)-Octatriene | Photochemical (hν) | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-Octatriene | Thermal (Δ) | Disrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-Octatriene | Photochemical (hν) | Conrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

Cycloaddition Reactions Involving this compound

Diels-Alder Reactions of this compound as Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). pressbooks.pubmasterorganicchemistry.com this compound, with its conjugated system, can potentially act as the 4π-electron component (the diene). For the octatriene to participate as a diene, it must adopt an s-cis conformation for the reacting diene portion. pressbooks.pub The reactivity in a Diels-Alder reaction is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa). imperial.ac.uk Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. pressbooks.pubmasterorganicchemistry.com

While less common, a conjugated triene like this compound could also potentially act as a 2π-electron component (a dienophile), particularly if substituted with electron-withdrawing groups that lower the energy of its LUMO. Computational studies can help predict whether the triene will act as a diene or dienophile based on the HOMO-LUMO energy gap with its reaction partner.

Intramolecular Diels-Alder Processes with Octatriene Moieties

The Intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for constructing complex polycyclic molecules. oregonstate.edumasterorganicchemistry.com In this reaction, the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com This proximity reduces the entropic cost of the reaction, often allowing it to proceed under milder conditions than its intermolecular counterpart. oregonstate.edumdpi.com

Molecules containing an octatriene moiety can undergo IMDA reactions if the dienophile is suitably positioned within the molecule. A key example involves the in-situ generation of a 5-vinyl-1,3-cyclohexadiene from an acyclic octatetraene via a 6π electrocyclization; this intermediate then rapidly undergoes an IMDA to form a tricyclic product. oregonstate.edu For instance, substrates like (E)-deca-1,3,9-triene can undergo an IMDA reaction to form a bicyclic system. mdpi.com The length and nature of the tether connecting the diene and dienophile are crucial, with tethers of three or four atoms generally being optimal for forming stable five- or six-membered rings fused to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

Regioselectivity and Stereospecificity in [4+2] Cycloadditions of Octatrienes

Diels-Alder reactions are known for their high degree of stereospecificity and regioselectivity. wikipedia.orgscribd.com

Stereospecificity: The reaction is concerted, meaning all bonds are broken and formed in a single step through a cyclic transition state. pressbooks.pubscribd.com This mechanism dictates that the stereochemistry of the reactants is retained in the product. For example, a cis-dienophile will result in a cis-substituent relationship in the adduct, and a trans-dienophile will result in a trans-relationship. wikipedia.org Similarly, the geometry of the diene component of the octatriene is preserved in the product.

Regioselectivity: When both the diene and dienophile are unsymmetrically substituted, the formation of more than one regioisomer is possible. The outcome is largely governed by electronic effects. imperial.ac.ukuchile.cl The preferred isomer is the one that results from the alignment of the atoms with the largest orbital coefficients in the FMOs of the diene and dienophile. imperial.ac.uk For normal-demand Diels-Alder reactions, this typically leads to the formation of "ortho" or "para" adducts. The regioselectivity can be predicted by analyzing the partial charges and FMO coefficients of the atoms at the termini of the reacting systems. uchile.cl

Higher-Order Cycloadditions Involving Octatrienes (e.g., [2+2+2], [6+2])

Beyond the common [4+2] Diels-Alder reaction, conjugated systems like this compound and its cyclic isomers can participate in higher-order cycloadditions, often mediated by transition metal catalysts. acs.orgresearchgate.net

[6+2] Cycloaddition: This reaction involves a 6π-electron system reacting with a 2π-electron system to form an eight-membered ring. Cyclic trienes, such as 1,3,5-cyclooctatriene, are known to undergo [6+2] cycloadditions with alkenes or alkynes. acs.orgacs.org These reactions are often promoted by catalysts based on metals like chromium, cobalt, or titanium. acs.orgresearchgate.netsciforum.net For example, cobalt(I) complexes can catalyze the [6π+2π] cycloaddition of 1,3,5-cyclooctatriene with alkynes. researchgate.net

[2+2+2] Cycloaddition: This reaction involves the combination of three 2π-electron components, such as three alkyne or alkene units, to form a six-membered ring. While not a direct reaction of the entire octatriene system, fragments of it or related cyclic isomers could potentially be involved in such transition-metal-catalyzed cyclotrimerizations. researchgate.net For example, there are known [2+2+2] cycloadditions involving dienophiles and cyclic systems like 1,3,5-cycloheptatriene. researchgate.net

These higher-order cycloadditions provide powerful methods for the synthesis of complex cyclic and bicyclic structures that are not accessible through more conventional routes. acs.orgsciforum.net

Dipolar Cycloaddition Pathways in Octatriene Chemistry

Dipolar cycloaddition reactions represent a significant class of pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. msu.eduorganic-chemistry.orgwikipedia.org These reactions are characterized by a concerted mechanism where 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile participate in a simultaneous bond formation process. organic-chemistry.org In the context of this compound and its derivatives, the conjugated π-system can act as the dipolarophile.

While direct studies on this compound itself in dipolar cycloadditions are not extensively detailed in the provided results, the reactivity of related cyclooctatriene systems provides valuable insights. For instance, 7-benzylidenecycloocta-1,3,5-triene has been shown to undergo cycloaddition reactions with various dipolarophiles. researchgate.net Treatment of a mixture of (E)/(Z)-7-benzylidenecycloocta-1,3,5-triene with ethenetetracarbonitrile (TCNE) resulted in a complex mixture of products, including several π4+π2 and π8+π2 cycloadducts. researchgate.net Similarly, reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione yielded both π4+π2 and π8+π2 adducts. researchgate.net These reactions highlight the potential for the octatriene system to participate in various cycloaddition modes.

The formation of different adducts can sometimes be explained by the involvement of zwitterionic intermediates. researchgate.net For example, it has been suggested that π8+π2 adducts may arise from the intermediacy of homotropylium zwitterions. researchgate.net Furthermore, the initial formation of a π2+π2 cycloadduct followed by a subsequent π4+π2 cycloaddition to its valence tautomer can lead to the formation of bis-adducts. researchgate.net

It is important to note that the term "1,3-dipolar cycloaddition" is often associated with the Huisgen cycloaddition, which is a powerful tool for synthesizing five-membered heterocycles. organic-chemistry.orgwikipedia.orgijrpc.com These reactions involve 1,3-dipolar compounds such as azides, nitrile oxides, and carbonyl ylides reacting with dipolarophiles like alkenes and alkynes. organic-chemistry.orgwikipedia.orgias.ac.in The reaction of o-benzoquinones with nitrile oxides and carbonyl ylides, for instance, leads to the formation of novel spiro compounds. ias.ac.in

| Dipolarophile System | Dipole | Reaction Type | Adduct Type(s) | Ref. |

| (E)/(Z)-7-Benzylidenecycloocta-1,3,5-triene | Ethenetetracarbonitrile (TCNE) | Cycloaddition | π4+π2 and π8+π2 mono-adducts, bis-adducts | researchgate.net |

| (E)/(Z)-7-Benzylidenecycloocta-1,3,5-triene | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Cycloaddition | π4+π2 and π8+π2 adducts | researchgate.net |

| o-Benzoquinones | Nitrile Oxides | 1,3-Dipolar Cycloaddition | Spiro-1,3-dioxazoles | ias.ac.in |

| o-Benzoquinones | Carbonyl Ylides | 1,3-Dipolar Cycloaddition | Spiro compounds | ias.ac.in |

Photochemical Reaction Pathways of this compound

The absorption of ultraviolet (UV) light by this compound and related conjugated systems initiates a cascade of photochemical events, leading to various transformations. jove.com These processes are governed by the dynamics of the excited electronic states and can involve isomerization, cyclization, and radical-mediated reactions.

Upon photoexcitation, molecules are promoted from their ground electronic state (S₀) to an excited singlet state (Sₙ). jove.comcanada.ca For polyenes like octatetraene, a close analog of octatriene, the initially populated bright state is often the S₂ (1¹Bᵤ) state. researchgate.netresearchgate.net From this state, the molecule undergoes ultrafast internal conversion (IC) to a lower-lying, optically dark S₁ (2¹A₉) state. researchgate.netresearchgate.net This S₂ → S₁ internal conversion is a radiationless process that occurs on a sub-picosecond timescale. researchgate.net

The relaxation from the S₁ state back to the ground state can occur through fluorescence or non-radiative decay pathways. researchgate.net The fluorescence lifetime of the S₁ state can be influenced by the solvent, with reported lifetimes of 0.88 ns in acetonitrile (B52724) and 2.0 ns in n-hexane for all-trans-1,3,5,7-octatetraene. researchgate.net The non-exponential decay observed in fluorescence suggests an equilibrium mixture of the fluorescent state and a conformationally relaxed state. researchgate.net

For cyclic trienes like 1,3,5-cyclooctatriene (COT), the excited-state lifetime is significantly shorter, on the order of ~30 femtoseconds, as determined from its fluorescence quantum yield. aip.orgaip.org This rapid depopulation of the initially prepared excited state is a key feature of its photochemistry. aip.orgaip.org The initial step following excitation is often a planarization of the ring structure. aip.orgaip.org

| Molecule | Excited State(s) | Relaxation Process | Timescale/Lifetime | Ref. |

| all-trans-1,3,5,7-Octatetraene | S₂ (1¹Bᵤ) → S₁ (2¹A₉) | Internal Conversion | ~0.4 ps | researchgate.netresearchgate.net |

| all-trans-1,3,5,7-Octatetraene | S₁ | Fluorescence | 0.88 ns (acetonitrile), 2.0 ns (n-hexane) | researchgate.net |

| 1,3,5-Cyclooctatriene | S₁ | Non-radiative decay | ~30 fs | aip.orgaip.org |

Photoisomerization is a common photochemical reaction for conjugated polyenes. hhrc.ac.in For linear trienes, cis-trans isomerization around the double bonds can occur. hhrc.ac.in This process is often mediated by a "phantom" excited state, which is a twisted conformation that serves as a common intermediate for both cis and trans isomers. hhrc.ac.in

In the case of cyclic trienes, photoisomerization often involves electrocyclic reactions. msu.edu For example, the photochemical ring-closure of trans,cis,trans-2,4,6-octatriene to cis-5,6-dimethyl-1,3-cyclohexadiene is a conrotatory process. msu.edu This stereochemical outcome is dictated by the symmetry of the highest occupied molecular orbital (HOMO) in the excited state. jove.com For conjugated systems with an odd number of π-electron pairs, like octatriene, photochemical electrocyclic ring closure is conrotatory. jove.com

The photochemical ring-opening of 1,3,5-cyclooctatriene (COT) to 1,3,5,7-octatetraene is another important photoisomerization pathway. aip.orgaip.org Resonance Raman studies have shown that the initial motion upon excitation is ring planarization, followed by rapid depopulation to a lower-lying excited state where the actual disrotatory ring-opening occurs. aip.orgaip.org

Research indicates that irradiating this compound with UV light can lead to the formation of new products through radical mechanisms. While the specific details of these radical pathways for this compound are not extensively elaborated in the provided search results, the photochemistry of related systems suggests the plausibility of such mechanisms. For instance, the photolysis of some 2,5-dialkyl-1,3,5-hexatrienes is proposed to proceed through a biradical intermediate to form products containing a three-membered ring. researchgate.net These types of reactions highlight that radical intermediates can play a significant role in the photochemical landscape of conjugated trienes.

Stereochemical Aspects and Isomerization Pathways of 1,3,5 Octatriene

Configurational Isomerism in 1,3,5-Octatriene

This compound, an acyclic hydrocarbon with three carbon-carbon double bonds, exhibits configurational isomerism due to the restricted rotation around these double bonds. researchgate.netstudymind.co.uk The presence of double bonds at positions 1, 3, and 5 allows for various spatial arrangements of the substituents, leading to different stereoisomers. nist.govchegg.com Specifically, the double bonds at C3-C4 and C5-C6 can each exist in either an E (entgegen or trans) or Z (zusammen or cis) configuration. This gives rise to four possible diastereomers: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z)-1,3,5-octatriene. nist.govchegg.comfoodb.ca These isomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. researchgate.netstudymind.co.uk

The specific arrangement of these isomers influences their physical and chemical properties. studymind.co.uk For instance, the different spatial arrangements can lead to variations in steric hindrance and molecular dipole moments, which in turn affect properties like boiling point, melting point, and stability. libretexts.org The study of these isomers is crucial for understanding the molecule's behavior in various chemical reactions, such as cycloadditions and polymerizations, where the stereochemistry of the starting material can dictate the stereochemistry of the product.

(E/Z) Isomerism and its Impact on Octatriene Reactivity and Spectroscopic Signatures

The E/Z isomerism in this compound significantly influences its reactivity and how it interacts with electromagnetic radiation, which is observable in its spectroscopic signatures. The spatial arrangement of substituents around the C3-C4 and C5-C6 double bonds determines whether an isomer is designated as E (high-priority groups on opposite sides) or Z (high-priority groups on the same side). studymind.co.uklibretexts.org

Reactivity: The different geometric arrangements of E and Z isomers can lead to different levels of steric hindrance and electronic effects, thereby affecting their reactivity. studymind.co.uk For example, in pericyclic reactions like the Diels-Alder reaction, the specific stereochemistry of the diene component is critical. The s-cis conformation, which is necessary for the reaction to proceed, may be more or less accessible for different E/Z isomers, thus influencing the reaction rate and product distribution. The photochemical isomerization between Z and E isomers of related hexatrienes is a well-documented phenomenon, with the quantum yields of these transformations being dependent on the initial geometry of the isomer. researchgate.netresearchgate.net

Spectroscopic Signatures: The distinct geometries of the E and Z isomers of this compound result in unique spectroscopic fingerprints.

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between E and Z isomers. Trans double bonds typically show a strong absorption band around 960-990 cm⁻¹, while cis double bonds show a broader absorption in the 675-730 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The coupling constants (J-values) between vinylic protons are a powerful tool for determining stereochemistry. Trans protons typically have larger coupling constants (around 12-18 Hz) compared to cis protons (around 6-12 Hz).

¹³C NMR: The chemical shifts of the carbon atoms involved in the double bonds and the adjacent alkyl groups can also differ between isomers due to varying steric interactions.

Conformational Analysis and Interconversion Pathways of Octatrienes

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that arise from rotation around its single bonds. sathyabama.ac.in These different arrangements, known as conformers or rotamers, are in constant interconversion. The study of these conformations is essential as they can influence the molecule's reactivity and spectroscopic properties.

The key single bonds allowing for significant conformational flexibility in this compound are the C2-C3 and C4-C5 bonds. Rotation around these bonds leads to various conformers, with the most stable ones being those that minimize steric hindrance between the substituents. For conjugated systems like octatriene, the planarity of the diene or triene system is crucial for effective π-orbital overlap.

Interconversion between different conformers occurs rapidly at room temperature. However, at lower temperatures, it is possible to "freeze out" and observe individual conformers. The energy barriers for these rotations are relatively low. sathyabama.ac.in For the related 1,3,5-hexatriene, theoretical studies have shown that various planar and non-planar conformers exist, and their relative energies can be calculated. researchgate.net Similar principles apply to this compound, although the additional ethyl group introduces more complexity to the conformational landscape. The interconversion between conformers can be influenced by factors such as solvent and temperature. researchgate.net

Furthermore, the interconversion between different isomers of a molecule can be related. For example, the photochemical electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) produces (Z)-1,3,5-hexatriene, which can then be isomerized to the (E)-isomer upon further irradiation. researchgate.net This highlights a pathway where conformational changes are linked to configurational isomerization. In some cases, the interconversion between conformers can be the rate-limiting step in a chemical reaction.

Kinetic and Thermodynamic Control in Octatriene Isomerizations

The isomerization of this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. wikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. libretexts.orgwikipedia.org This typically occurs at lower temperatures where the reactions are irreversible. The product distribution is determined by the relative activation energies of the competing reaction pathways. The isomer with the lowest activation energy for its formation will be the predominant product, even if it is not the most stable isomer. wikipedia.org For instance, in some metal-catalyzed isomerizations of dienes, the initial product distribution is under kinetic control. researchgate.net

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the system reaches equilibrium. libretexts.orgwikipedia.org This is usually achieved at higher temperatures, where there is enough energy to overcome the activation barriers of both the forward and reverse reactions. The product distribution reflects the relative thermodynamic stabilities of the isomers. The most stable isomer, having the lowest Gibbs free energy, will be the major product at equilibrium. wikipedia.org For example, in the Diels-Alder reaction, the endo product is often the kinetic product, while the exo product is the more thermodynamically stable one. wikipedia.org

The isomerization between different isomers of this compound can be influenced by various factors, including:

Temperature: Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product. wikipedia.org

Catalysts: The choice of catalyst can influence the reaction pathway and whether the reaction is under kinetic or thermodynamic control. For example, certain palladium catalysts are used in the telomerization of butadiene, which can lead to octatriene isomers. rsc.org

Reaction Time: Shorter reaction times tend to favor the kinetic product, while longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. wikipedia.org

The table below summarizes the key differences between kinetic and thermodynamic control in the context of this compound isomerization.

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of product |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Product Formed | The product that forms fastest (lowest activation energy) | The most stable product (lowest Gibbs free energy) |

| Reversibility | Generally irreversible | Reversible |

Computational and Theoretical Chemistry Studies of 1,3,5 Octatriene

Molecular Dynamics Simulations of Octatriene Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics, solvent effects, and other dynamic processes.

The search for literature on molecular dynamics simulations specifically focused on 1,3,5-octatriene did not yield results for the isolated molecule. However, MD simulations have been performed on related systems. For instance, a study on 1,6-diphenyl-1,3,5-hexatriene, a derivative of a similar polyene, investigated its behavior within a lipid bilayer arxiv.org. Additionally, MD simulations have been used to explore the crystallization and stretching mechanisms of ethylene/1-octene block copolymers rsc.org. These studies highlight the utility of MD in understanding the behavior of molecules containing octene and polyene fragments in complex environments. Future MD studies on this compound could provide valuable information on its conformational preferences and dynamics in various solvents.

Theoretical Studies on Electronic Spectra and Excited States of Octatrienes

The study of the electronic spectra and excited states of linear polyenes, including this compound, is a cornerstone of theoretical photochemistry. A key challenge in these systems is accurately describing the electron correlation to correctly order the low-lying electronic excited states. For polyenes, the two most important low-lying singlet excited states are the one-photon allowed 1¹Bu+ state and the two-photon allowed, optically "dark," 2¹Ag- state. The energy ordering of these two states dictates the photophysical properties of the molecule.

High-level ab initio quantum chemical methods are essential for this task. Methodologies such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have become the standard for studying the excited states of polyenes. The CASSCF method accounts for static electron correlation by considering all electron configurations within a select "active space" of molecular orbitals, which for polyenes typically comprises the π-orbitals. Dynamic electron correlation is then included via the CASPT2 step.

Research on shorter (e.g., 1,3,5-hexatriene) and longer (e.g., 1,3,5,7-octatetraene) polyenes has consistently shown that the inclusion of dynamic correlation is crucial. While CASSCF may incorrectly place the 1¹Bu+ state below the 2¹Ag- state, CASPT2 calculations reliably invert this ordering for shorter polyenes, predicting the 2¹Ag- state to be the lowest singlet excited state (S1). This finding is critical as it explains the fluorescence properties of these molecules; since the transition from the ground state (1¹Ag-) to the 2¹Ag- state is forbidden, many linear polyenes exhibit weak fluorescence.

Another widely used method for calculating electronic spectra is Time-Dependent Density Functional Theory (TD-DFT). While computationally less expensive than CASPT2, its accuracy for polyenes can be dependent on the choice of the exchange-correlation functional. Standard functionals sometimes struggle to accurately describe the charge-transfer and double-excitation character present in polyene excited states.

For this compound, theoretical studies would focus on calculating the vertical excitation energies for various cis/trans isomers to predict their UV-Vis absorption spectra. The calculations would provide the energy of the transition, the oscillator strength (which relates to the intensity of the absorption band), and the nature of the orbitals involved in the transition (e.g., π → π*).

Table 1: Illustrative Theoretical Vertical Excitation Energies (eV) for all-trans-1,3,5-Octatriene

This table presents hypothetical but representative data for the vertical excitation energies and oscillator strengths (f) for the low-lying singlet states of all-trans-1,3,5-octatriene, as would be calculated by standard high-level theoretical methods.

| State | Symmetry | Main Configuration | CASPT2 Energy (eV) | TD-DFT (B3LYP) Energy (eV) | Oscillator Strength (f) |

| S₀ | 1¹Ag⁻ | Ground State | 0.00 | 0.00 | - |

| S₁ | 2¹Ag⁻ | (HOMO)² → (LUMO)² | ~4.5 | ~4.8 | ~0.0 (Forbidden) |

| S₂ | 1¹Bu⁺ | HOMO → LUMO | ~5.0 | ~4.9 | >1.0 (Strongly Allowed) |

Prediction of Spectroscopic Parameters via Computational Methods for Octatrienes

Computational methods are extensively used to predict various spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of different isomers of this compound.

Vibrational Spectra (IR and Raman)

The prediction of vibrational frequencies is typically performed using Density Functional Theory (DFT) with functionals such as B3LYP, often paired with Pople-style basis sets (e.g., 6-31G(d) or larger). Initial calculations are performed within the harmonic approximation. However, to achieve better agreement with experimental infrared (IR) and Raman spectra, it is often necessary to account for anharmonicity. This can be done by applying empirical scaling factors to the calculated harmonic frequencies or by performing more computationally intensive anharmonic frequency calculations using methods like vibrational second-order perturbation theory (VPT2). These calculations yield the frequencies, intensities (for IR), and depolarization ratios (for Raman) of the fundamental vibrational modes, overtones, and combination bands.

NMR Spectra

The in silico prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for confirming molecular structures. DFT calculations are the method of choice for predicting ¹H and ¹³C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework. The process involves:

Optimizing the molecular geometry of the this compound isomer.

Calculating the isotropic magnetic shielding constants for each nucleus using the GIAO method.

Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, typically tetramethylsilane (TMS), using the equation: δsample = σTMS - σsample.

For accurate predictions, it is important to use a reliable combination of a functional (e.g., B3LYP, PBE0, mPW1PW91) and a basis set that includes polarization and diffuse functions. Comparing the calculated chemical shifts for all possible isomers against the experimental spectrum can be a definitive way to assign the correct structure.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for an Isomer of this compound

This table provides a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a plausible isomer of this compound, referenced to TMS. Such a comparison is standard in computational chemistry for structure verification.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Δδ (ppm) |

| C1 | 117.5 | 117.2 | 0.3 |

| C2 | 137.1 | 136.8 | 0.3 |

| C3 | 130.5 | 130.1 | 0.4 |

| C4 | 132.8 | 132.5 | 0.3 |

| C5 | 129.0 | 128.6 | 0.4 |

| C6 | 135.2 | 134.9 | 0.3 |

| C7 | 25.8 | 25.5 | 0.3 |

| C8 | 13.7 | 13.4 | 0.3 |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3,5 Octatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination and study of dynamic processes in 1,3,5-octatriene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for differentiating the various geometric isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic of the stereochemistry (E/Z configuration) of the double bonds.

In ¹H-NMR spectra, the olefinic protons of conjugated trienes typically resonate in the range of 5.0 to 6.8 ppm. mdpi.com The terminal =CH₂ protons are generally found in the more shielded region of this range, from approximately 5.05 to 5.23 ppm. mdpi.com The internal olefinic protons are more deshielded due to steric interactions and appear at higher chemical shifts. researchgate.net The magnitude of the coupling constants between adjacent vinyl protons provides clear evidence for the double bond geometry; large J-values (typically 10–12 Hz or more) are characteristic of a trans (E) configuration, while smaller values indicate a cis (Z) configuration.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton. The sp² hybridized carbons of the conjugated system in this compound isomers appear in the characteristic downfield region for alkenes, generally between δ 115 and 135 ppm. The precise chemical shift of each carbon is sensitive to its position within the conjugated chain and the stereochemistry of the nearby double bonds, allowing for the differentiation of isomers. For instance, the chemical shifts of carbons in (E,E)- and (E,Z)-isomers will show distinct patterns. spectrabase.com

Interactive Data Table: Representative NMR Data for Octatriene Isomers

The following table provides illustrative ¹H and ¹³C NMR chemical shift ranges for conjugated trienes like this compound. Specific values can vary based on the isomer and solvent.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Terminal Olefinic (=CH₂) | 5.05 - 5.23 | Generally more shielded. mdpi.com |

| ¹H | Internal Olefinic (-CH=) | 5.80 - 6.80 | Deshielded due to conjugation and steric effects. mdpi.comresearchgate.net |

| ¹³C | sp² Carbons | 115 - 135 | Characteristic region for conjugated alkenes. ucl.ac.uk |

Variable temperature (VT) NMR spectroscopy is a powerful method for investigating the conformational dynamics of flexible molecules like this compound. unibas.it By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotation and ring inversion that occur on the NMR timescale. unibas.itncl.res.in

For this compound, rotations around the single bonds within the conjugated system can lead to different spatial arrangements (conformers). At room temperature, these rotations may be fast, resulting in averaged NMR signals. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is high enough, the exchange can become slow on the NMR timescale, leading to the observation of separate signals for each distinct conformer. unibas.it Analysis of the spectral changes, such as line broadening and coalescence, allows for the determination of the energy barriers (activation energy) for these conformational changes. unibas.itnih.gov For example, studies on related polyenes have shown that different conformers can be "frozen out" at low temperatures, providing insight into the potential energy surface of the molecule.

The assignment of complex NMR spectra for octatriene isomers can be significantly aided by computational methods. researchgate.net Density Functional Theory (DFT) is a widely used approach to predict NMR chemical shifts and coupling constants. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for a proposed structure, one can obtain theoretical chemical shifts that can be compared with experimental data. nih.gov

This computational validation is particularly valuable for resolving ambiguities in spectral assignments, especially when signals overlap or when distinguishing between very similar isomeric structures. researchgate.net Research on related triene systems has demonstrated that DFT calculations, using appropriate functionals and basis sets (e.g., B3LYP/6-311+G(2d,p)), can accurately reproduce experimental ¹H NMR chemical shifts. mdpi.com This agreement between calculated and experimental values provides strong evidence for the proposed structure and conformation of the isomer in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Octatriene Conjugation Analysis and Kinetic Monitoring

UV-Vis spectroscopy is a fundamental technique for studying conjugated π-electron systems like this compound. The absorption of UV or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition denoted as π → π*. libretexts.org

The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation. openstax.orgjove.com As the number of conjugated double bonds increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). libretexts.org For conjugated trienes, the λmax typically falls within the 250–280 nm range. For comparison, 1,3-butadiene (B125203) (two conjugated double bonds) absorbs at λmax = 217 nm, while 1,3,5,7-octatetraene (B1254726) (four conjugated double bonds) absorbs at λmax = 290 nm. openstax.org This predictable relationship allows UV-Vis spectroscopy to serve as a quick and effective tool for confirming the presence and extent of the conjugated triene system in a sample.

Furthermore, UV-Vis spectroscopy is an excellent method for monitoring reaction kinetics. Because the chromophore changes during a reaction (e.g., addition to a double bond disrupts conjugation), the absorbance at the characteristic λmax will change over time. By tracking this change, the rate of the reaction can be determined.

Interactive Data Table: UV-Vis Absorption Maxima for Acyclic Polyenes

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

| 1,3-Butadiene | 2 | 217 libretexts.org |

| 1,3,5-Hexatriene | 3 | 258 libretexts.org |

| This compound | 3 | ~250-280 |

| 1,3,5,7-Octatetraene | 4 | 290 openstax.org |

Mass Spectrometry Techniques (e.g., GC-MS) for Octatriene Purity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with Gas Chromatography (GC), it becomes GC-MS, a premier method for separating and identifying volatile compounds in a mixture. shimadzu.com

For this compound, GC-MS analysis serves two primary purposes: purity assessment and structural analysis through fragmentation patterns. The GC component separates the different octatriene isomers and any impurities based on their boiling points and interactions with the chromatography column. shimadzu.com Each separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₈H₁₂), the molecular ion peak appears at a mass-to-charge ratio (m/z) of 108. nih.gov The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For instance, a common fragmentation pathway for alkenes is the loss of alkyl radicals. The base peak (the most intense peak) in the mass spectrum of (E,Z)-1,3,5-octatriene is observed at m/z 79. researchgate.net This fragmentation data can help confirm the identity of the octatriene isomer.

Time-Resolved Spectroscopy for Octatriene Excited-State Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption and time-resolved photoelectron spectroscopy (TRPES), are employed to study the ultrafast processes that occur after a molecule absorbs light. researchgate.netresearchgate.net These methods allow researchers to observe the evolution of the excited electronic states of this compound on incredibly short timescales (femtoseconds to picoseconds). acs.org

Upon absorption of a UV photon, the this compound molecule is promoted to an electronically excited state. From this state, it can undergo various rapid processes, including internal conversion (relaxation to a lower-energy excited state), isomerization, or photochemical reactions like electrocyclic ring-closing. researchgate.netaip.org

For example, studies on the related cyclic compound 1,3,5-cyclooctatriene (B161208) using time-resolved UV resonance Raman spectroscopy have shown that photochemical ring-opening is complete within picoseconds. acs.org Similarly, femtosecond transient absorption studies on all-trans-1,3,5,7-octatetraene have directly observed the internal conversion from the S₂ to the S₁ excited state, a process that occurs in under a picosecond. researchgate.net These techniques provide crucial insights into the fundamental photochemical and photophysical pathways of conjugated polyenes, revealing the intricate dance of electrons and nuclei that follows photoexcitation. aps.org

Photoelectron Spectroscopy (PES) for Octatriene Electronic State Analysis

Photoelectron Spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.org The method operates on the photoelectric effect, where irradiating a sample with high-energy photons causes electrons to be emitted. arizona.edu By analyzing the energy of these photoelectrons, one can deduce the binding energies of electrons in different molecular orbitals. libretexts.orgarizona.edu The technique is broadly divided into X-ray Photoelectron Spectroscopy (XPS), which probes core-level electrons, and Ultraviolet Photoelectron Spectroscopy (UPS), which examines valence electrons. libretexts.org For a molecule like this compound, UPS is particularly valuable for characterizing the π-electron system.

When a molecule is ionized, the resulting ion can be formed in various vibrational states. This coupling leads to vibrational fine structure within the electronic bands of the photoelectron spectrum, providing insight into the bonding character of the ionized orbital. libretexts.org

For this compound, a UPS experiment would be expected to reveal a series of bands corresponding to the ionization of electrons from its three π molecular orbitals and various σ orbitals. The lowest ionization energy would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO). The analysis of the band shapes would provide information on the geometry changes that occur upon ionization.

Table 1: Representative Ionization Energy Data for Related Conjugated Hydrocarbons (Note: Data for this compound is not specified in the provided sources; this table illustrates typical data obtained for similar molecules.)

| Compound | Ionization Energy (eV) | Orbital Type |

| (E)-1,3-Hexadiene | 8.8 (Vertical) | π (HOMO) |

| Cyclohepta-1,3,5-triene | 7.9 (Adiabatic) | π (HOMO) |

| Cyclooctatetraene (B1213319) | 7.99 (Adiabatic) | π (HOMO) |

Resonance Raman Spectroscopy for Octatriene Excited-State Structure

Resonance Raman (RR) spectroscopy is a specialized Raman scattering technique that provides detailed information about the vibrational modes of a molecule that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, the intensities of certain Raman peaks can be enhanced by several orders of magnitude. This enhancement is specific to vibrations that are involved in the geometric changes occurring in the excited state, making RR spectroscopy an ideal tool for mapping excited-state structures and dynamics. aip.org

Detailed RR studies have been performed on the cyclic analogue, 1,3,5-cyclooctatriene (COT), to probe its excited-state structure and photochemical ring-opening dynamics. aip.org In these studies, absolute resonance Raman cross-sections were measured with excitation wavelengths ranging from 200 to 325 nm, spanning the molecule's UV absorption profile. aip.org

The key findings from the RR spectra of 1,3,5-cyclooctatriene showed significant intensity enhancement in low-frequency modes. aip.org These modes were associated with the planarization of the eight-membered ring in the excited state. aip.org Specifically, a twist-boat planarization mode at 140 cm⁻¹ and a ring deformation mode at 339 cm⁻¹ were found to be particularly strong. aip.org This indicates that upon electronic excitation, the molecule's initial structural change is towards a more planar geometry. This ring planarization is considered the first step in the subsequent photochemical ring-opening reaction. aip.org The analysis, combined with a low fluorescence quantum yield, pointed to an extremely short excited-state lifetime of approximately 30 femtoseconds. aip.org

For a linear polyene like this compound, an RR study would similarly reveal which vibrational modes are activated upon electronic excitation. One would anticipate strong enhancement of the C=C and C-C stretching vibrations, as the bond orders of these linkages are expected to change significantly between the ground and excited electronic states. uva.nl

Table 2: Prominent Vibrational Modes Observed in the Resonance Raman Spectra of 1,3,5-Cyclo-octatriene (Data is for the cyclic analogue of this compound) aip.org

| Vibrational Frequency (cm⁻¹) | Assignment | Significance in Excited State |

| 140 | Twist-boat Planarization | Strong enhancement indicates a primary motion towards a planar geometry. aip.org |

| 339 | Ring Deformation | Strong enhancement, also contributing to the planarization process. aip.org |

These findings underscore the power of Resonance Raman spectroscopy to provide a detailed, real-time picture of the molecular motions that occur immediately following the absorption of light, which is fundamental to understanding the photochemistry of conjugated systems like octatrienes. aip.org

1,3,5 Octatriene As a Synthon in Complex Organic Synthesis

Utilization in Polycyclic Compound Synthesis

The conjugated diene system within the 1,3,5-octatriene structure makes it a valuable participant in cycloaddition reactions, which are fundamental to the construction of polycyclic frameworks. The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), is a primary method for forming six-membered rings. iitk.ac.in this compound can act as the diene component in such reactions to produce substituted cyclohexene (B86901) derivatives, which are precursors to more complex polycyclic systems.

Research has demonstrated the utility of octatriene derivatives and analogues in synthesizing intricate polycyclic structures. For instance, alkyl-substituted 1,3,7-octatrienes undergo Diels-Alder condensation with 1,4-naphthoquinone. google.com The resulting adducts can be converted into tetrahydro-1-alkylanthraquinones, which are valuable intermediates. google.com

Furthermore, the cyclic analogue, 1,3,5-cyclooctatriene (B161208) (COT), which exists in equilibrium with its valence tautomer bicyclo[4.2.0]octa-2,4-diene, is extensively used in catalytic cycloadditions to form polycyclic compounds. mdpi.com Cobalt-catalyzed [4π + 2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene has been developed to synthesize previously inaccessible tricyclo[4.2.2.02,5]dec-7-enes with high yields. mdpi.comresearchgate.net

Table 1: Examples of this compound Analogues in Polycyclic Synthesis

| Octatriene Analogue | Reaction Type | Reactant | Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| Alkyl-substituted 1,3,7-octatrienes | Diels-Alder Condensation | 1,4-Naphthoquinone | Tetrahydro-1-alkylanthraquinones | Heat | google.com |

| 1,3,5-Cyclooctatriene (COT) | [4π + 2π] Cycloaddition | 1,2-Dienes | Tricyclo[4.2.2.02,5]dec-7-enes | Co(acac)2(dppe)/Zn/ZnI2, 60 °С | mdpi.com |

| 1,3,5-Cyclooctatriene (COT) | Cycloaddition | 1,3-Diines | Tricyclo[4.2.2.02,5]deca-7,9-dienes | Cobalt-containing catalytic system | mdpi.com |

Role as Intermediate in Natural Product Synthesis Analogues (e.g., Pheromones)

Specific stereoisomers of this compound are identical to naturally occurring compounds, most notably insect and algal pheromones. A prominent example is fucoserratene (B148878), the female sex attractant produced by the ova of the brown alga Fucus serratus. researchgate.net Chemical analysis and comparison with synthesized standards have unequivocally identified fucoserratene as 1,3-trans,5-cis-octatriene ((3E,5Z)-1,3,5-octatriene). researchgate.netthegoodscentscompany.com

The synthesis of natural product analogues often requires precise stereochemical control. The development of synthetic routes to all four possible cis,trans isomers of this compound was crucial for the definitive structural assignment of fucoserratene. researchgate.net These syntheses often employ stereoselective methods like the Wittig reaction to control the geometry of the newly formed double bonds. researchgate.net For example, a key step in one synthetic approach to fucoserratene and other natural alkatrienes is the stereoselective formation of double bonds starting from (E)-4,4-dimethoxy-2-butenal. researchgate.net

Table 2: Stereoisomers of this compound in Pheromone Chemistry

| Common Name | IUPAC Name | Natural Source | Function | Reference |

|---|---|---|---|---|

| Fucoserratene | (3E,5Z)-1,3,5-Octatriene | Brown Algae (Fucus serratus) | Sex Pheromone (Gynogamone) | researchgate.net |

The study and synthesis of these pheromone analogues are critical for understanding chemical communication in these organisms and have potential applications in managing their populations or in aquaculture.

Derivatization for Novel Chemical Entities with Octatriene Scaffolds

The inherent reactivity of the conjugated double bonds in this compound allows for its derivatization into a wide array of novel chemical structures. Beyond cycloadditions, the octatriene scaffold can be modified through various chemical reactions to produce new molecules with potentially unique properties.

Photochemical transformations represent one avenue for derivatization. Under UV irradiation, this compound can undergo significant changes, leading to the formation of new products through radical-mediated mechanisms. These studies provide insight into the reaction pathways of conjugated systems and offer methods for creating novel molecular architectures.

The octatriene framework is also a target for creating derivatives for analytical purposes. For example, the formation of hydroxylated derivatives like 5-hydroxy-1,3,7-octatriene is relevant in the study of hydroxy fatty acids. rsc.org These derivatives are often created to improve detection and analysis by techniques such as mass spectrometry. rsc.org

Furthermore, the synthesis of specifically substituted octatrienes is a key strategy for creating novel compounds. Palladium-catalyzed dimerization and codimerization of substituted butadienes can produce a variety of alkyl-substituted 1,3,7-octatrienes. google.com These derivatized octatrienes serve as synthons for other complex molecules, as seen in their use in Diels-Alder reactions to create anthraquinone (B42736) derivatives. google.com

Table 3: Methods for Derivatization of the Octatriene Scaffold

| Derivatization Method | Description | Example Application | Reference |

|---|---|---|---|

| Photochemical Transformation | UV irradiation induces reactions via radical mechanisms to form new products. | Studying reaction pathways and creating novel compounds. | |

| Catalytic Dimerization/Codimerization | Palladium-phosphine complexes catalyze the reaction of butadienes to form substituted octatrienes. | Synthesis of alkyl-substituted 1,3,7-octatrienes for use in subsequent reactions. | google.com |

| Functional Group Introduction | Chemical reactions to add functional groups, such as hydroxyl groups. | Creation of 5-hydroxy-1,3,7-octatriene for analytical studies of fatty acids. | rsc.org |

Future Research Directions and Unexplored Avenues in 1,3,5 Octatriene Chemistry

Development of Novel Catalytic Systems for Enhanced Stereocontrol in Octatriene Synthesis

The synthesis of 1,3,5-octatriene and its derivatives with precise control over the geometry of its three double bonds remains a significant challenge. Future research will pivot towards the design of innovative catalytic systems that can offer high levels of stereoselectivity, which is crucial for controlling the material and biological properties of the resulting molecules. While traditional methods often yield mixtures of isomers, modern catalysis offers pathways to specific stereoisomers. libretexts.orgmdpi.com

Advancements are anticipated in several key areas of catalysis:

Transition Metal Catalysis : Ruthenium, rhodium, and palladium complexes have shown promise in mediating novel organic transformations with high atom economy. researchgate.netmdpi.com Future work will likely involve designing chiral ligands for these metals to induce asymmetry and control the E/Z configuration of the double bonds during the formation of the octatriene backbone. For instance, ruthenium-catalyzed carbonyl allylation via alkyne-alcohol C-C bond-forming transfer hydrogenation represents a promising strategy. researchgate.net Similarly, palladium-catalyzed multicomponent coupling reactions have demonstrated high levels of stereocontrol in the synthesis of (Z)-alkenes and could be adapted for octatriene synthesis. mdpi.com

Organocatalysis : The use of small, metal-free organic molecules as catalysts is an expanding field that offers sustainable and versatile options for stereoselective synthesis. frontiersin.orgrsc.org Chiral Brønsted acids or bases and bifunctional catalysts bearing hydrogen-bonding motifs could be engineered to control the stereochemical outcome of reactions that form the octatriene system. frontiersin.org These catalysts can create a specific chiral environment around the reacting substrates, guiding the formation of a desired stereoisomer.

Gold and Silver Catalysis : Chiral gold and silver catalysts have proven effective in stereoselective cycloadditions and could be applied to reactions building the octatriene framework. acs.org For example, gold-catalyzed enantioselective cyclopropenation of alkynes, followed by subsequent ring-opening reactions, could provide a novel and stereocontrolled route to functionalized octatrienes. acs.org

The development of these catalytic systems is vital for producing enantiopure octatriene-containing compounds, which are of interest for their potential applications in creating materials with specific optical properties and as chiral building blocks in the synthesis of complex natural products.

Table 1: Emerging Catalytic Systems for Stereoselective Polyene Synthesis

| Catalytic System | Catalyst Type | Potential Application in Octatriene Synthesis | Key Advantages |

| Ruthenium-based | Transition Metal | Carbonyl allylation and co-oligomerization reactions to build the C8 backbone. researchgate.net | High atom efficiency, novel chemo- and regio-selectivity. researchgate.net |

| Palladium-based | Transition Metal | Multicomponent coupling reactions for high stereocontrol of double bonds. mdpi.com | High (Z)-alkene stereocontrol, potential for one-pot synthesis. mdpi.com |

| Chiral Diboranes | Organocatalyst | Stereoselective polymerization which could be adapted for oligomerization. rsc.org | Metal-free, tunable, high molar mass control. rsc.org |